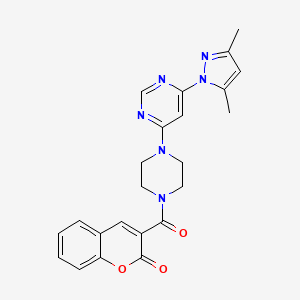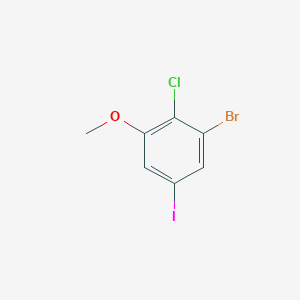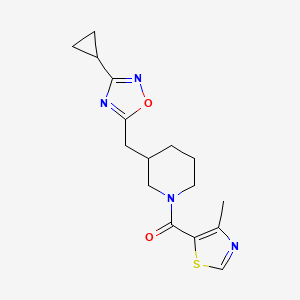![molecular formula C22H22N2O6S B2488880 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide CAS No. 896317-18-3](/img/structure/B2488880.png)
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of organic compounds involving furyl and phenylsulfonyl groups, alongside methoxybenzyl motifs, play a significant role in medicinal chemistry and materials science. These compounds are often explored for their diverse chemical reactivities, structural uniqueness, and potential applications in various fields such as drug development and organic electronics.
Synthesis Analysis
Synthesis of complex organic compounds like N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide typically involves multi-step organic reactions, including N-alkylation, N-arylation, and coupling reactions. For instance, compounds with similar structural features have been synthesized using N-alkylation or N-arylation followed by Stille coupling to introduce specific substituents at desired positions on the core structure (Bakkestuen, Gundersen, & Utenova, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques like X-ray crystallography, NMR, and FTIR. These methods allow for the detailed examination of the molecule's 3D structure, including bond lengths, angles, and overall geometry, providing insights into its conformation and potential intermolecular interactions (Li et al., 2009).
Chemical Reactions and Properties
Compounds featuring furyl, phenylsulfonyl, and methoxybenzyl groups can undergo a variety of chemical reactions, including cycloadditions, rearrangements, and substitutions, driven by the reactivity of their functional groups. These reactions can be exploited to further modify the compound or to synthesize related derivatives with specific properties (Atienza, Roth, & Scheidt, 2011).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, can be assessed through standard laboratory techniques. These properties are influenced by the molecular structure and functional groups present, affecting the compound's behavior in different environments (Shruthi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
One study highlighted the synthesis and evaluation of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which were screened for activity against Mycobacterium tuberculosis. The study found that compounds with specific substituents showed high antimycobacterial activity, low toxicity against mammalian cells, and were active inside macrophages, making them potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Synthesis Methods
Another research focused on the Stobbe condensation, particularly the cyclisation of 3-methoxy-carbonyl-cis-4-(2-furyl)but-3-enoic acid, leading to benzofuran derivatives. This method can be used for synthesizing complex organic molecules, including those with pharmacological applications (Abdel‐Wahhab & El-Assal, 1968).
Material Science and Catalysis
Research into the electrochemical behavior of Fischer carbene complexes with ethylene demonstrated the manipulation of polymer branching density in ethylene polymerization, which is crucial for developing materials with specific physical properties. The introduction of heterocyclic units in the ligand structure was studied for its impact on polymerization activities and properties (Yang, Xiong, & Chen, 2017).
Enzyme Inhibition for Alzheimer's Disease
A study on synthetic multifunctional amides explored their potential as therapeutic agents for Alzheimer's disease through enzyme inhibition. The research synthesized a series of compounds with moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a pathway for developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Eigenschaften
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-29-17-8-5-7-16(13-17)14-23-21(25)22(26)24-15-20(19-11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXPXNXCFALYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)



![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)
![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)
![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)
![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

